cvt-11127

Übersicht

Beschreibung

CVT-11127, also known as GS-456332, is a potent inhibitor of stearoyl-coenzyme A desaturase-1. This enzyme plays a crucial role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids. This compound has shown significant potential in cancer research, particularly in the study of lung cancer, due to its ability to induce apoptosis and arrest the cell cycle at the G1/S phase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CVT-11127 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von Reaktionen hergestellt wird, die Chlorierung, Aminierung und Cyclisierung umfassen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu würde die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie zur Reinigung und Charakterisierung gehören .

Analyse Chemischer Reaktionen

Reaktionstypen: CVT-11127 unterliegt in erster Linie Reaktionen, die für organische Verbindungen mit ähnlichen funktionellen Gruppen typisch sind. Dazu gehören:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen zu modifizieren, wodurch möglicherweise die Aktivität der Verbindung verändert wird.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an die Kernstruktur einzuführen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation verschiedene oxidierte Formen ergeben, während Substitutionsreaktionen eine Reihe von substituierten Derivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

CVT-11127 is a Stearoyl-CoA Desaturase-1 (SCD1) inhibitor that has been tested in cancer research . It has shown promise as a tool for studying cellular metabolism, signaling pathways, and cancer therapy .

Scientific Research Applications

SCD1 Inhibition this compound is used to inhibit SCD1 activity in studies . It functions by reducing lipid synthesis and impairing proliferation in human lung cancer cells . The compound has been shown to block cell cycle progression at the G1/S boundary and induce programmed cell death . Studies use this compound at concentrations where SCD1 inhibition exceeds 95% and incubate cells with the inhibitor for at least 24 hours to allow for one cell population doubling .

Impact on Cancer Cells The compound has demonstrated the ability to inhibit proliferation and induce apoptosis in non-small cell lung cancer and breast cancer cells . It also potentiates the gefitinib-dependent inhibition of non-small cell lung cancer cell proliferation . Studies have indicated that it inactivates the EGFR-dependent mitogenic pathway and impairs EGF-mediated proliferation in H460 lung cancer cells . Additionally, research shows that this compound can arrest H460 cells in the G1/S stage of the cell cycle and trigger programmed cell death .

Effects on Fatty Acid Synthesis Inhibition of SCD1 activity with this compound impairs de novo fatty acid synthesis from glucose in human lung carcinoma cells . It activates AMPK and inactivates ACC, resulting in decreased lipogenesis .

Reversal of Effects The alterations caused by SCD1 blockade can be reversed by adding monounsaturated fatty acids (MUFA) like oleic, palmitoleic, or cis-vaccenic acid, showing that cis-MUFA are key molecules for cancer cell proliferation .

Cellular Processes

- Glucose Uptake: Studies use this compound to study glucose uptake in cells. For example, H1299 cells were incubated with this compound in glucose-deficient DMEM, then pulsed with $$3H]deoxyglucose to measure glucose uptake .

- DNA Synthesis: this compound is used to assess DNA synthesis rates by measuring $$3H]thymidine incorporation into DNA .

- Cell Viability: The effect of this compound on cell viability has been assessed using trypan blue exclusion cell counts. Results show that SCD1 knockdown leads to a reduction in cell viability in U2OS and SW480 cells .

Case Studies

- Lung Cancer Cells: this compound has been used in studies involving human lung cancer cells. The inhibition of SCD activity reduced lipid synthesis and impaired proliferation by blocking the cell cycle progression and triggering cell death .

- Non-Small Cell Lung Cancer Cells and Breast Cancer Cells: this compound inhibits proliferation and induces apoptosis . It also potentiates the gefitinib-dependent inhibition of non-small cell lung cancer cell proliferation .

- H460 Lung Cancer Cells: The inhibition of SCD1 by this compound inactivated the EGFR-dependent mitogenic pathway and impaired the EGF-mediated proliferation of H460 lung cancer cells . It also decreased the mobility of fluid lipid domains in the plasma membrane and arrested H460 cells in the G1/S stage of the cell cycle, triggering programmed cell death .

- U2OS and SW480 cells: Inhibition of Scd1 activity by this compound led to increased cell death at 48 hours in a dose-response manner. CVT 11127 was found to be more potent for cell death induction than MF-438 in U2OS cells .

Data Table

Wirkmechanismus

CVT-11127 exerts its effects by inhibiting the activity of stearoyl-coenzyme A desaturase-1. This enzyme is responsible for the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential for cell membrane integrity and signaling. By inhibiting this enzyme, this compound disrupts lipid metabolism, leading to the accumulation of saturated fatty acids, which induces apoptosis and arrests the cell cycle at the G1/S phase .

Vergleich Mit ähnlichen Verbindungen

- CVT-12012

- A939572

- MF-438

- MK-8245

- CAY10566

- T-3764518

- BZ36

- SSI-4

- SW208108

- SW203668

Comparison: CVT-11127 is unique in its high potency and specificity for stearoyl-coenzyme A desaturase-1. Compared to other inhibitors, this compound has shown superior efficacy in inducing apoptosis and arresting the cell cycle in cancer cells. This makes it a valuable tool for studying the role of lipid metabolism in cancer and for developing potential cancer therapies .

Biologische Aktivität

CVT-11127 is a selective inhibitor of stearoyl-CoA desaturase-1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids (MUFA). The compound has garnered attention in cancer research due to its potential to impair the proliferation and survival of cancer cells, particularly in lung cancer models. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell cycle regulation, and implications for cancer therapy.

Inhibition of SCD1 Activity

This compound functions by specifically inhibiting SCD1, which catalyzes the conversion of saturated fatty acids into MUFAs. This inhibition leads to a significant reduction in lipid synthesis and alters cellular metabolism within cancer cells. Studies have demonstrated that treatment with this compound results in:

- Reduced Proliferation : In human lung carcinoma cells (e.g., H460 and A549), this compound treatment impairs cell proliferation by blocking the progression through the G1/S phase of the cell cycle and inducing programmed cell death (apoptosis) .

- Decreased Lipid Synthesis : The compound disrupts de novo fatty acid synthesis from glucose, highlighting its role in lipid metabolism regulation .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound on various cancer cell lines. Below is a summary of key findings:

Cell Cycle Analysis

Cell cycle distribution was analyzed using flow cytometry after treatment with this compound. Results indicated a marked decrease in the S-phase population, confirming that SCD1 inhibition specifically targets cell cycle progression:

- Control vs. This compound Treatment :

- Control: ~40% in S-phase

- This compound: ~10% in S-phase

These results illustrate the potent effect of this compound on halting cancer cell proliferation by interfering with normal cell cycle dynamics .

Lipid Metabolism Impact

The inhibition of SCD1 by this compound not only affects cell growth but also alters lipid metabolism significantly:

- Fatty Acid Composition : The introduction of exogenous MUFAs (e.g., oleic acid) can reverse the growth-inhibitory effects of this compound, indicating that MUFAs are essential for cancer cell survival .

- AMPK Activation : The blockade of SCD1 leads to AMPK activation, which further inhibits acetyl-CoA carboxylase (ACC), resulting in decreased lipogenesis and enhanced anti-cancer effects .

Implications for Cancer Therapy

Given its specific targeting of SCD1, this compound represents a promising therapeutic strategy for treating cancers with high metabolic demands for MUFAs. The ability to selectively inhibit cancer cell growth while sparing normal cells is particularly advantageous in developing targeted therapies.

Future Directions

Ongoing research is needed to explore:

- Combination Therapies : Investigating the synergistic effects of this compound with other metabolic inhibitors or chemotherapeutics.

- Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings, particularly for lung cancer patients.

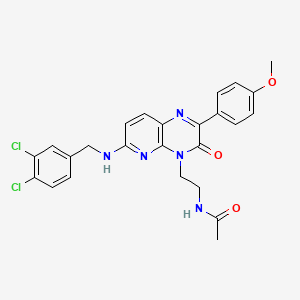

Eigenschaften

IUPAC Name |

N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTIQVJHZDSETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.